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Compound of Interest

Compound Name: 3-Bromo-2-fluorobenzaldehyde

Cat. No.: B121081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal isomers of the

chemical formula C7H4BrFO, focusing on the bromofluorobenzaldehyde series. These

halogenated aromatic aldehydes are valuable intermediates in the synthesis of

pharmaceuticals, agrochemicals, and other fine chemicals. This document details their IUPAC

nomenclature, physicochemical properties, synthesis protocols, and potential biological

activities, offering a valuable resource for professionals in chemical and biomedical research.

IUPAC Nomenclature and Structural Isomers
The molecular formula C7H4BrFO most commonly corresponds to a benzaldehyde scaffold

substituted with one bromine and one fluorine atom. The relative positions of the bromo, fluoro,

and formyl groups on the benzene ring give rise to several structural isomers. The most

frequently encountered and commercially available isomers are:

2-Bromo-3-fluorobenzaldehyde

3-Bromo-4-fluorobenzaldehyde

4-Bromo-2-fluorobenzaldehyde

5-Bromo-2-fluorobenzaldehyde
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Physicochemical and Spectroscopic Data
The quantitative data for the primary bromofluorobenzaldehyde isomers are summarized in the

tables below for easy comparison. This data is essential for their identification, characterization,

and application in synthesis.

Table 1: Physical Properties of Bromofluorobenzaldehyde Isomers

IUPAC Name CAS Number
Molecular
Weight ( g/mol
)

Melting Point
(°C)

Boiling Point
(°C/mmHg)

2-Bromo-3-

fluorobenzaldehy

de

149947-15-9 203.01 N/A N/A

3-Bromo-4-

fluorobenzaldehy

de

77771-02-9 203.01 31-33 138-139 / 2.5

4-Bromo-2-

fluorobenzaldehy

de

57848-46-1 203.01 58-62[1] 42 / 19[1]

5-Bromo-2-

fluorobenzaldehy

de

93777-26-5 203.01 N/A 230

Table 2: Spectroscopic Data for Bromofluorobenzaldehyde Isomers
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IUPAC Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

3-Bromo-4-fluorobenzaldehyde

9.92 (d, J = 1.8 Hz, 1H), 7.72

(t, J = 7.2 Hz, 1H), 7.60 – 7.45

(m, 2H)

189.77, 160.71, 158.21,

137.20, 134.44, 126.39,

116.71, 116.50, 116.15,

115.92

4-Bromo-2-fluorobenzaldehyde
10.3 (s, 1H), 7.8 (d, 1H), 7.6

(d, 1H), 7.5 (t, 1H)

187.5 (d, J=4.1 Hz), 163.4 (d,

J=262.0 Hz), 133.0 (d, J=3.0

Hz), 130.2, 128.5 (d, J=13.1

Hz), 126.7 (d, J=4.1 Hz), 116.8

(d, J=23.1 Hz)

5-Bromo-2-fluorobenzaldehyde
10.3 (s, 1H), 8.1 (d, 1H), 7.7

(m, 1H), 7.2 (t, 1H)

187.5 (d, J=5.5 Hz), 162.1 (d,

J=255.0 Hz), 136.9 (d, J=8.9

Hz), 131.5, 125.1 (d, J=23.6

Hz), 119.5 (d, J=4.1 Hz), 117.2

(d, J=22.0 Hz)

Note: NMR data is typically recorded in CDCl₃ and chemical shifts are referenced to TMS. The

provided data is a compilation from available literature and may vary slightly based on

experimental conditions.

Experimental Protocols: Synthesis of Isomers
The following sections provide detailed methodologies for the synthesis of key

bromofluorobenzaldehyde isomers.

Synthesis of 3-Bromo-4-fluorobenzaldehyde
A common method for the synthesis of 3-bromo-4-fluorobenzaldehyde involves the bromination

of 4-fluorobenzaldehyde.[2]

Materials:

4-fluorobenzaldehyde

Dichloromethane
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Sodium bromide

35% Hydrochloric acid

8% Sodium hypochlorite aqueous solution

Procedure:

Dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane to create solution A.

[2]

In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of pure water, and

then add 100 mL of 35% hydrochloric acid while stirring to create solution B.[2]

Mix solutions A and B at a temperature of 20-25 °C.[2]

Introduce ultrasonic waves to the mixture and begin dropwise addition of 1.02 moles of an

8% sodium hypochlorite aqueous solution over 1 hour with continuous stirring.[2]

After the addition is complete, continue ultrasonic treatment and stirring at the same

temperature.

Allow the mixture to stand for phase separation.

Separate the dichloromethane phase and wash it until neutral, then dry and remove the

solvent to obtain the crude product.[2]

The crude product can be purified by bulk melting crystallization at 31 °C to yield the pure 3-

bromo-4-fluorobenzaldehyde.[2]

Synthesis of 5-Bromo-2-fluorobenzaldehyde
This isomer can be synthesized via the electrophilic bromination of 2-fluorobenzaldehyde.

Materials:

2-fluorobenzaldehyde

N-Bromosuccinimide (NBS)
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Aluminum trichloride (catalyst)

Dichloromethane

Procedure:

The reaction is typically carried out in a solvent such as dichloromethane.

The reaction may be catalyzed by a Lewis acid like aluminum trichloride.[3]

The process generally involves maintaining a low temperature initially before allowing the

reaction to proceed at room temperature.[3]

An alternative described method involves the following:

Materials:

1-bromo-4-fluorobenzene

N,N-diisopropylamine

n-Butyllithium (n-BuLi) in hexane

Tetrahydrofuran (THF)

Methyl formate

Procedure:

To a solution of N,N-diisopropylamine (1.1 eq) in dry THF at -78°C, add n-BuLi (1.2 eq).[4]

Stir the mixture for 30 minutes, then add 1-bromo-4-fluorobenzene (1 eq) in dry THF.[4]

Stir the resulting mixture at -78°C for 2 hours.[4]

Add methyl formate (1.1 eq) and stir for an additional 30 minutes at -78°C.[4]

Allow the reaction to warm to room temperature and stir for another hour.[4]
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Dilute the reaction with water and extract the aqueous layer with ethyl acetate.[4]

Combine the organic extracts, wash with brine, dry over sodium sulfate, filter, and evaporate

the solvent.[4]

Purify the residue by column chromatography to obtain 5-bromo-2-fluorobenzaldehyde.[4]

Biological Activity and Signaling Pathways
Substituted benzaldehydes are a class of compounds with diverse and significant biological

activities. While specific data on the C7H4BrFO isomers is emerging, the broader class of

benzaldehyde derivatives has been shown to possess anti-inflammatory and anti-cancer

properties.

Anti-Inflammatory and Antioxidant Potential
Halogenated aromatic compounds have demonstrated antioxidative and anti-inflammatory

activities.[5] Studies on related benzaldehyde derivatives have shown that they can suppress

the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2

(PGE2). This is often achieved through the inhibition of enzymes like inducible nitric oxide

synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Furthermore, these compounds can

reduce the secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[6][7]

The underlying mechanism for these anti-inflammatory effects often involves the modulation of

key signaling pathways. Benzaldehyde derivatives have been shown to inactivate the NF-κB

pathway by preventing the phosphorylation of IκB.[6] Additionally, they can inhibit the

phosphorylation of ERK and p38 in the MAPK signaling pathway.[7][8]

Anti-Cancer Activity
Benzaldehyde and its derivatives have been investigated as potential anti-cancer agents.[9]

They have been shown to inhibit the growth of various cancer cell lines and can overcome

treatment resistance.[9][10] A key mechanism of action is the targeting of the 14-3-3ζ protein,

which disrupts its interaction with client proteins involved in cell survival and proliferation, such

as c-Raf and STAT3.[10][11] This interference leads to the suppression of downstream

signaling pathways like mTOR and ERK.[10]
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A significant finding is the ability of benzaldehyde to suppress epithelial-mesenchymal plasticity

(EMP), a process that contributes to cancer metastasis and treatment resistance.[9][12] This is

achieved by targeting the interaction between 14-3-3ζ and a phosphorylated form of histone H3

(H3S28ph).[9][10]
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Caption: General synthetic routes to bromofluorobenzaldehydes.

Proposed Anti-Inflammatory Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40316727/
https://ecancer.org/en/news/26685-stopping-pancreatic-cancer-spread-using-benzaldehyde
https://pubmed.ncbi.nlm.nih.gov/40316727/
https://innovbiological.com/blogs/news/benzaldehyde-a-natural-weapon-against-cancer-resistance-and-metastasis
https://www.benchchem.com/product/b121081?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LPS

TLR4

IKK

Activates

IκB

Phosphorylates

NF-κB

Nucleus

Translocates

Pro-inflammatory Genes
(iNOS, COX-2, TNF-α, IL-6)

Transcription

Bromofluorobenzaldehyde

Inhibits

Click to download full resolution via product page

Caption: Proposed inhibition of the NF-κB signaling pathway.
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Caption: Proposed mechanism of anti-cancer activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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